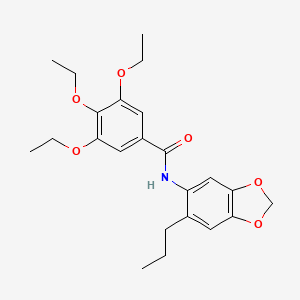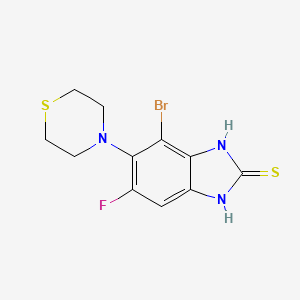![molecular formula C20H17N3O3 B11490016 4-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11490016.png)
4-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, an oxadiazole ring, and a methoxyphenoxy group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The methoxyphenoxy group is introduced via nucleophilic substitution reactions, often using methoxyphenol and appropriate leaving groups. The quinoline core is synthesized through classical methods such as the Skraup or Doebner-Miller reactions, which involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to accommodate larger volumes and improve yield. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxadiazole ring to corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines or alcohols derived from the oxadiazole ring.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 4-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline exerts its effects is multifaceted:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation, induce oxidative stress, and interfere with signal transduction pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
4-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline stands out due to its unique combination of a quinoline core and an oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17N3O3/c1-13-11-17(16-5-3-4-6-18(16)21-13)20-22-19(26-23-20)12-25-15-9-7-14(24-2)8-10-15/h3-11H,12H2,1-2H3 |
InChI Key |
IAAFFFRHUACEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]carbamate](/img/structure/B11489940.png)
![N-[(2-fluorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489945.png)
![4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11489957.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489965.png)
![8-amino-6-(4-chlorophenyl)-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11489968.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]benzamide](/img/structure/B11489970.png)
![5-(2,2-diphenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489976.png)
![N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B11489980.png)

![1H-Pyrazole-1-butanoic acid, 3-[[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-, methyl ester](/img/structure/B11489995.png)
![2'-amino-5-fluoro-1'-(3-fluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11489997.png)



